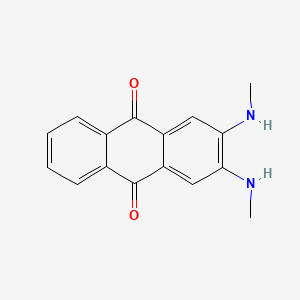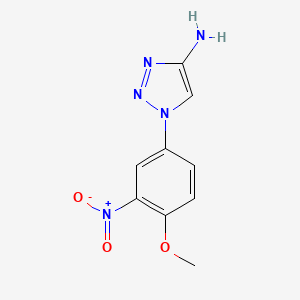
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methoxy group at the 4-position and a nitro group at the 3-position on the phenyl ring, which is attached to the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method starts with the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to a series of reactions, including azide formation and cycloaddition, to yield the final triazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product is 1-(4-Methoxy-3-aminophenyl)-1H-1,2,3-triazol-4-amine.
Substitution of Methoxy Group: The products depend on the substituent introduced, such as 1-(4-Hydroxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the triazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-nitrophenylacetic acid: Similar in structure but contains an acetic acid group instead of a triazole ring.
4-Methoxy-3-nitrophenylmethanol: Contains a methanol group instead of a triazole ring.
Uniqueness
1-(4-Methoxy-3-nitrophenyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both a triazole ring and a nitro group, which confer distinct chemical and biological properties. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the nitro group can undergo redox reactions, making this compound versatile in research and industrial applications.
Eigenschaften
Molekularformel |
C9H9N5O3 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
1-(4-methoxy-3-nitrophenyl)triazol-4-amine |
InChI |
InChI=1S/C9H9N5O3/c1-17-8-3-2-6(4-7(8)14(15)16)13-5-9(10)11-12-13/h2-5H,10H2,1H3 |
InChI-Schlüssel |
KHGHTFAPSFPQLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N2C=C(N=N2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


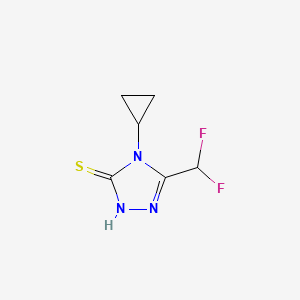
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)

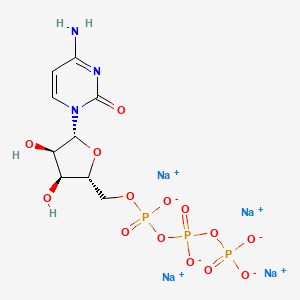
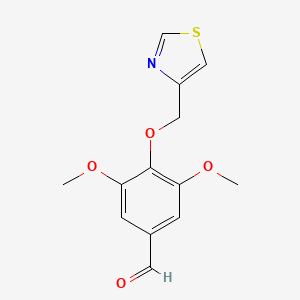
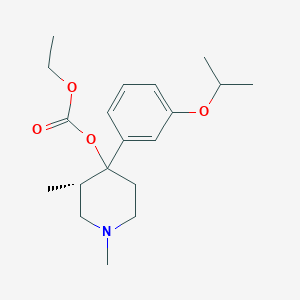
![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)


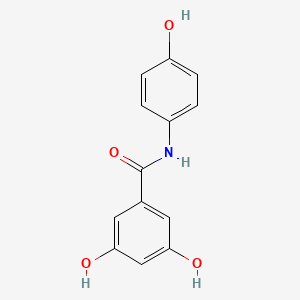
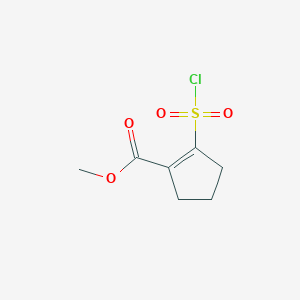

![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
